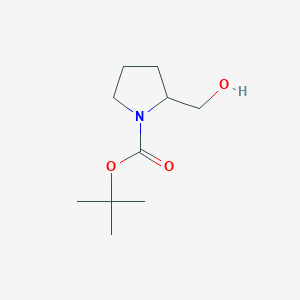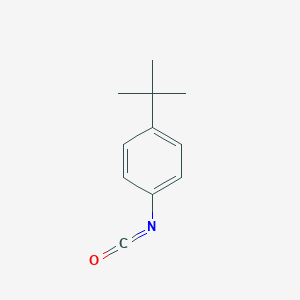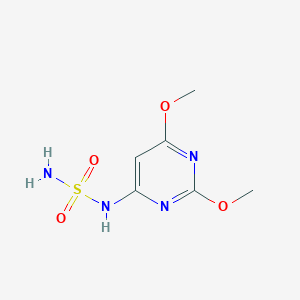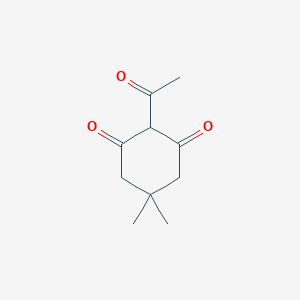
Benzoylmethyltriphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoylmethyltriphenylphosphonium chloride is a chemical compound with the molecular formula C26H22ClOP and a molecular weight of 416.88 g/mol . It is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to various alkenes.
Mechanism of Action
Target of Action
The primary target of Benzoylmethyltriphenylphosphonium chloride is the mitochondria . Mitochondria are essential organelles in cells, playing a crucial role in energy production, cell signaling, and apoptosis. They have been implicated in various diseases, including cancer, diabetes, cardiovascular, and neurodegenerative diseases .
Mode of Action
This compound, like other triphenylphosphonium (TPP) compounds, is a lipophilic cation . It is believed to accumulate within the mitochondria due to the organelle’s large transmembrane electric potential (negative inside), which facilitates the accumulation of lipophilic and positively charged molecules . .
Preparation Methods
Benzoylmethyltriphenylphosphonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial production methods often involve large-scale batch processes, where the reactants are combined in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Benzoylmethyltriphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylmethyltriphenylphosphonium oxide.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoylmethyltriphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Biology: It serves as a reagent in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Benzoylmethyltriphenylphosphonium chloride can be compared with other phosphonium salts, such as:
Methoxymethyltriphenylphosphonium chloride: Used in similar Wittig reactions but with different reactivity and selectivity.
Phenacyltriphenylphosphonium chloride: Another phosphonium salt with distinct applications in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the types of alkenes it can produce, making it a valuable reagent in organic chemistry .
Properties
IUPAC Name |
phenacyl(triphenyl)phosphanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22OP.ClH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCGJRBQMOICX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937386 |
Source


|
| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-18-8 |
Source


|
| Record name | 1678-18-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)



